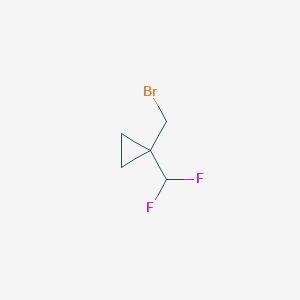

1-(Bromomethyl)-1-(difluoromethyl)cyclopropane

Description

1-(Bromomethyl)-1-(difluoromethyl)cyclopropane (CAS: 1314393-35-5) is a halogenated cyclopropane derivative with the molecular formula C₅H₇BrF₂. Its structure features a strained cyclopropane ring substituted with a bromomethyl (–CH₂Br) and a difluoromethyl (–CF₂H) group on the same carbon atom . This compound is of interest in organic synthesis due to the reactive bromomethyl group, which facilitates nucleophilic substitutions, and the electron-withdrawing difluoromethyl group, which modulates electronic properties.

Properties

IUPAC Name |

1-(bromomethyl)-1-(difluoromethyl)cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF2/c6-3-5(1-2-5)4(7)8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDSWMUPTXJTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CBr)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314393-35-5 | |

| Record name | 1-(bromomethyl)-1-(difluoromethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(difluoromethyl)cyclopropane typically involves the cyclopropanation of alkenes followed by halogenation. One common method is the reaction of an alkene with a bromomethylating agent in the presence of a difluoromethylating reagent under controlled conditions. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process may also include purification steps such as distillation or chromatography to isolate the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution under controlled conditions. Key methodologies include:

Table 1: Substitution Reactions of the Bromomethyl Group

-

Mechanistic Insight : The bromine atom's leaving-group ability is enhanced by the electron-withdrawing difluoromethyl group, facilitating SN2 pathways. Solvent polarity (e.g., DMF) stabilizes transition states, while low temperatures (-10°C to 0°C) minimize ring-opening side reactions .

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under electrophilic or radical conditions:

Table 2: Ring-Opening Pathways

-

Electronic Effects : The difluoromethyl group directs ring-opening regiochemistry by stabilizing partial positive charges during electrophilic attacks .

Elimination Reactions

Base-mediated dehydrohalogenation generates cyclopropene derivatives:

Table 3: Elimination Reaction Parameters

| Base | Solvent | Temperature | Product | Yield | Isomer Ratio (cis:trans) | Source |

|---|---|---|---|---|---|---|

| DBU | Toluene | 80°C | 1-(Difluoromethyl)cyclopropene | 73% | 85:15 | |

| KOtBu | DMF | 25°C | 1-(Difluoromethyl)cyclopropene | 62% | 70:30 |

-

Steric vs. Electronic Control : Bulkier bases (e.g., DBU) favor cis-cyclopropene due to reduced steric hindrance, while stronger bases (KOtBu) accelerate kinetics at the expense of selectivity .

Cross-Coupling Reactions

The bromomethyl group participates in transition-metal-catalyzed couplings:

Table 4: Palladium-Catalyzed Couplings

-

Challenges : The difluoromethyl group’s electron-withdrawing nature slows oxidative addition but improves catalyst stability by reducing β-hydride elimination .

Thermal and Photochemical Rearrangements

Under thermal stress (>150°C) or UV irradiation, the compound undergoes retro-Diels-Alder-like fragmentation:

-

Quantum Yield : Photolysis at 254 nm achieves 45% conversion in 2h, with difluoroethylene as the primary volatile product .

Stability and Degradation

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-(Bromomethyl)-1-(difluoromethyl)cyclopropane serves as a versatile building block in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, enabling the formation of diverse derivatives. The difluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for further functionalization .

Reactivity and Transformation

The compound can undergo several chemical transformations:

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols).

- Addition Reactions : The cyclopropane ring can participate in addition reactions under acidic or basic conditions.

- Oxidation and Reduction : It can be oxidized to yield carboxylic acids or reduced to alcohols .

Biological Applications

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies have shown that this compound may inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values reported for related compounds suggest potential antibacterial efficacy .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. The presence of the bromine atom allows specific interactions with active sites of enzymes, which is particularly relevant in drug design targeting bacterial enzymes such as DNA gyrase. Molecular docking studies have indicated that this compound effectively binds to enzyme active sites, blocking their catalytic functions .

Medicinal Chemistry

Precursor for Pharmaceutical Agents

The unique structural characteristics of this compound make it a candidate for the development of novel pharmaceutical agents. Its ability to undergo various chemical reactions positions it as a precursor in synthesizing bioactive compounds with potential therapeutic effects .

Study 1: Antibacterial Evaluation

In a controlled study, researchers synthesized this compound and evaluated its antibacterial properties against common pathogens. The results indicated significant inhibition comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.

Study 2: Mechanistic Insights

Molecular docking studies were conducted to explore the binding interactions of this compound with DNA gyrase. The findings suggested that it effectively inhibits the enzyme's activity, providing insights into its mechanism of action as a potential antibacterial agent targeting resistant strains .

Summary of Biological Activities

| Activity Type | Description | Notable Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | MIC values comparable to antibiotics |

| Enzyme Inhibition | Interaction with DNA gyrase | Effective binding blocking catalytic function |

| Pharmaceutical Precursor | Synthesis of bioactive compounds | Potential for novel drug development |

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(difluoromethyl)cyclopropane involves its interaction with molecular targets through its reactive bromomethyl and difluoromethyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The cyclopropane ring strain also contributes to its reactivity and potential biological effects.

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Structural Comparison of Selected Cyclopropane Derivatives

Key Observations :

- The difluoromethyl group (–CF₂H) in the target compound provides moderate electron-withdrawing effects compared to the stronger –CF₃ group in its trifluoromethyl analog . This impacts reactivity in substitution reactions.

- Bromine placement varies significantly: in the target compound, Br is on a methyl branch, whereas in 5-bromo-2-cyclopropylpent-2-ene, Br is part of an alkyl chain, altering steric and electronic profiles .

Reactivity :

- The bromomethyl group in the target compound is a prime site for nucleophilic substitution (e.g., Suzuki coupling or SN2 reactions). The adjacent difluoromethyl group may stabilize transition states via inductive effects .

- In contrast, 1-(4-bromo-1-methylbut-1-en-1-yl)cyclopropane () contains an alkene, enabling Diels-Alder or electrophilic additions, which the target compound lacks .

Physical and Chemical Properties

Table 2: Comparative Properties

Notes:

- The target compound’s liquid state contrasts with crystalline carboxamide derivatives (e.g., 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide), which have defined melting points .

- Discontinuation by suppliers () suggests instability or synthesis challenges, possibly due to the sensitivity of the difluoromethyl group or competing side reactions.

Stability and Handling Considerations

- The strained cyclopropane ring inherently increases reactivity but reduces stability.

- Trifluoromethyl analogs () likely exhibit greater thermal stability due to the robust –CF₃ group, which resists degradation compared to –CF₂H .

Biological Activity

1-(Bromomethyl)-1-(difluoromethyl)cyclopropane is an organic compound characterized by its unique cyclopropane structure, which is substituted with a bromomethyl group and a difluoromethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

This compound (CAS No. 1314393-35-5) has a molecular weight of 185.01 g/mol. The synthesis typically involves the cyclopropanation of alkenes followed by halogenation, utilizing specific reagents under controlled conditions to achieve high purity.

The biological activity of this compound is attributed to its reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the difluoromethyl group enhances the compound's lipophilicity and reactivity towards biological targets. The strain in the cyclopropane ring also contributes to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that cyclopropane derivatives can inhibit the growth of various bacterial strains by disrupting cellular processes . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated significant activity against pathogens.

Anticancer Potential

The anticancer properties of cyclopropane derivatives are of particular interest. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves targeting specific signaling pathways crucial for cancer cell survival and growth . For example, some studies suggest that such compounds can modulate the activity of kinases involved in cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activities of cyclopropane derivatives, providing insights into their potential therapeutic applications:

- Study on Antitumor Activity : A study published in Molecules highlighted the synthesis of various lactones and their antitumor activities, suggesting that modifications in the cyclopropane structure could enhance efficacy against cancer cells .

- Antimicrobial Screening : In a comparative study, several cyclopropane derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions significantly improved antibacterial activity .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Chloromethyl)-1-(difluoromethyl)cyclopropane | Chlorine instead of bromine | Moderate antimicrobial activity |

| 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane | Trifluoromethyl group | Enhanced anticancer properties |

| 1-(Bromomethyl)-1-(fluoromethyl)cyclopropane | Fluorine instead of difluoromethyl | Potentially lower reactivity |

The presence of both bromine and fluorine in this compound may impart distinct reactivity compared to these analogs, potentially leading to unique biological effects.

Q & A

Basic Research Question

The synthesis of this compound typically involves cyclopropanation strategies and halogenation steps. Key methods include:

- Cyclopropanation via Simmons–Smith Reaction : Using diethylzinc and CHI to generate a carbene intermediate, followed by trapping with a difluoromethyl-substituted alkene. Adjusting steric effects of substituents is critical to minimize side products .

- Halogenation : Bromination of a pre-formed cyclopropane precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions. Solvent polarity (e.g., CCl vs. DMSO) significantly impacts regioselectivity .

Q. Key Parameters Affecting Yield :

How do the difluoromethyl and bromomethyl groups influence the compound’s reactivity in cyclopropane ring-opening reactions?

Advanced Research Question

The difluoromethyl group introduces electron-withdrawing effects, stabilizing the cyclopropane ring against electrophilic attack but increasing susceptibility to nucleophilic ring-opening. In contrast, the bromomethyl group acts as a leaving group, facilitating SN2 or elimination pathways:

- Nucleophilic Ring-Opening : In methanol with KCO, the bromomethyl group undergoes substitution, yielding 1-(methoxymethyl)-1-(difluoromethyl)cyclopropane. Steric hindrance from the difluoromethyl group slows kinetics (t = 4 hrs at 25°C) .

- Elimination : Strong bases (e.g., LDA) promote β-elimination, forming 1-(difluoromethyl)cyclopropene. Computational studies (DFT) show transition-state stabilization via hyperconjugation between the C-F σ* orbital and cyclopropane ring .

Q. Contradictions in Mechanistic Studies :

- Deuterium labeling in similar cyclopropanes shows partial retention of stereochemistry during ring-opening, suggesting a mix of concerted and stepwise pathways .

- Conflicting reports on solvent effects: Polar solvents accelerate SN2 but may destabilize intermediates in elimination .

What analytical techniques are recommended for characterizing this compound?

Basic Research Question

Q. Primary Methods :

- NMR Spectroscopy :

- identifies difluoromethyl chemical shifts (δ = -110 to -120 ppm, split by ).

- resolves cyclopropane protons as distinct multiplets (δ = 1.2–2.0 ppm) .

- X-ray Crystallography : Determines bond angles (cyclopropane C-C-C ≈ 60°) and confirms bromomethyl positioning .

- GC-MS : Monitors purity and detects ring-opening byproducts (e.g., alkenes at m/z 120–140) .

Advanced Research Question

Q. Molecular Dynamics (MD) Simulations :

- Predict ring strain energy (~27 kcal/mol) and bond-angle distortion using density functional theory (B3LYP/6-311+G(d,p)). The difluoromethyl group reduces strain via σ-π hyperconjugation .

- Solvent Effects : COSMO-RS models indicate higher stability in non-polar solvents (toluene) due to reduced electrostatic destabilization of the strained ring .

Q. Contradictions in Stability Studies :

- Experimental TGA data shows decomposition onset at 150°C, but MD simulations predict instability above 100°C. Discrepancies may arise from overestimated entropy in simulations .

What methodological approaches resolve contradictions in reported reaction mechanisms for similar cyclopropane derivatives?

Advanced Research Question

Case Study : Divergent pathways for deuterium-labeled cyclopropane ring-opening:

Q. Resolution Strategies :

How does the compound’s stability vary with storage conditions, and what protocols mitigate degradation?

Basic Research Question

Q. Stability Data :

| Condition | Degradation Rate | Major Byproduct |

|---|---|---|

| 25°C, dark | <5% over 6 months | None detected |

| 40°C, light | 20% in 1 month | 1-(difluoromethyl)cyclopropene |

| Humid (75% RH) | 15% in 3 months | Hydrolysis to cyclopropanol derivative |

Q. Mitigation Protocols :

- Store under inert gas (Ar) at -20°C in amber vials.

- Add stabilizers (e.g., BHT) to suppress radical-mediated bromine loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.